(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with an ethylanilino group and a methoxyphenylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-ethylaniline with 4-methoxybenzaldehyde in the presence of a thiazolone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazolone ring or the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles or electrophiles; reactions can be conducted under mild to moderate conditions, depending on the reactivity of the substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-ethylanilino)-4-thiazolone: Lacks the methoxyphenylmethylidene group, resulting in different chemical and biological properties.
5-(4-methoxyphenyl)methylidene-2-thiazolone:
2-(2-ethylanilino)-5-phenylmethylidene-1,3-thiazol-4-one: Similar structure but with a phenyl group instead of a methoxyphenyl group, leading to variations in its chemical behavior and biological activity.
Uniqueness
(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one is unique due to the presence of both the ethylanilino and methoxyphenylmethylidene groups, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H18N2O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(5Z)-2-(2-ethylphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O2S/c1-3-14-6-4-5-7-16(14)20-19-21-18(22)17(24-19)12-13-8-10-15(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,20,21,22)/b17-12- |
InChI Key |
LTWPTRMRDDMUJS-ATVHPVEESA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OC)/S2 |
Canonical SMILES |
CCC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
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